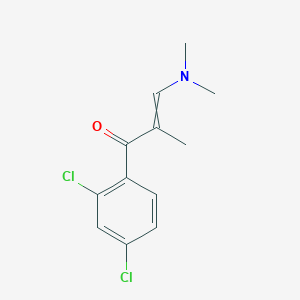
3-(1-(3-(3-methoxyphenyl)-1H-pyrazole-4-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-(3-(3-methoxyphenyl)-1H-pyrazole-4-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinazoline-2,4-dione core, which is known for its biological activity, and a pyrazole moiety, which is often associated with anti-inflammatory and anticancer properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(3-(3-methoxyphenyl)-1H-pyrazole-4-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrazole Ring: This is usually achieved by reacting a hydrazine derivative with an appropriate β-diketone under acidic or basic conditions.
Attachment of the Piperidine Ring: The pyrazole derivative is then reacted with a piperidine derivative, often through a nucleophilic substitution reaction.
Formation of the Quinazoline-2,4-dione Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a carbonyl compound under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can lead to the formation of quinones, while reduction of the carbonyl groups can yield alcohols.
科学研究应用
3-(1-(3-(3-methoxyphenyl)-1H-pyrazole-4-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor.
Medicine: It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.
Industry: The compound is used in the development of new materials with specific properties.
作用机制
The mechanism of action of 3-(1-(3-(3-methoxyphenyl)-1H-pyrazole-4-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The pyrazole moiety is known to inhibit certain enzymes, while the quinazoline-2,4-dione core can interact with DNA and proteins, leading to cell cycle arrest and apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
3-(1-(3-phenyl)-1H-pyrazole-4-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione: Lacks the methoxy group, which may affect its biological activity.
3-(1-(3-(4-methoxyphenyl)-1H-pyrazole-4-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione: Has a methoxy group at a different position, potentially altering its interaction with molecular targets.
Uniqueness
The presence of the methoxy group in 3-(1-(3-(3-methoxyphenyl)-1H-pyrazole-4-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a key feature that distinguishes it from similar compounds. This functional group can enhance its solubility and bioavailability, making it a more effective candidate for drug development.
属性
分子式 |
C24H23N5O4 |
|---|---|
分子量 |
445.5 g/mol |
IUPAC 名称 |
3-[1-[5-(3-methoxyphenyl)-1H-pyrazole-4-carbonyl]piperidin-4-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H23N5O4/c1-33-17-6-4-5-15(13-17)21-19(14-25-27-21)22(30)28-11-9-16(10-12-28)29-23(31)18-7-2-3-8-20(18)26-24(29)32/h2-8,13-14,16H,9-12H2,1H3,(H,25,27)(H,26,32) |
InChI 键 |
QVQIQLGZWANYJF-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)C2=C(C=NN2)C(=O)N3CCC(CC3)N4C(=O)C5=CC=CC=C5NC4=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-butyl-9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14100351.png)
![3,4-dihydroisoquinolin-2(1H)-yl{5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B14100353.png)
![8-[(2E)-2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl]-3-methyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14100359.png)
![4-hydroxy-5-methoxy-N-[4-(trifluoromethyl)phenyl]pyridine-2-carboxamide](/img/structure/B14100364.png)
![1-(3-Chlorophenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100378.png)


![3-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide](/img/structure/B14100390.png)
![2-(4,6-dimethylpyrimidin-2-yl)-8-(4-fluorophenyl)-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione](/img/structure/B14100392.png)

![N'-[(1Z)-1-(2-hydroxyphenyl)ethylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B14100404.png)
![4-(3,4-dimethoxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14100410.png)
![6-bromo-1-isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B14100415.png)
![1-(3-Fluorophenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100416.png)
